(2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(cyclopropylcarbamoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)11(8-9-4-2-1-3-5-9)15-13(18)14-10-6-7-10/h1-5,10-11H,6-8H2,(H,16,17)(H2,14,15,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWXQZUTFMHCSL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID typically involves the following steps:
Formation of the Cyclopropylureido Group: This can be achieved through the reaction of cyclopropylamine with an isocyanate derivative.
Attachment to the Phenylpropanoic Acid Moiety: The cyclopropylureido group is then attached to the phenylpropanoic acid backbone through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylureido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for (2S)-2-[(cyclopropylcarbamoyl)amino]-3-phenylpropanoic acid is C13H16N2O3, with a molecular weight of approximately 248.27 g/mol. The compound features a cyclopropyl group attached to a carbamoyl amino acid structure, which contributes to its unique properties and potential applications.
Drug Development
The compound has shown promise in drug development due to its structural similarity to known bioactive compounds. Its ability to interact with biological targets makes it a candidate for further exploration in the pharmaceutical industry.
- Case Study: Anticancer Activity
Research indicates that derivatives of phenylpropanoic acids exhibit anticancer properties. Preliminary studies on similar compounds suggest that this compound may also possess cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action and efficacy.
Enzyme Inhibition
The compound's structural features allow it to act as an enzyme inhibitor. Enzyme inhibition is crucial in regulating metabolic pathways, making this compound a potential lead in the development of enzyme inhibitors for therapeutic purposes.
Protein Interaction Studies
The ability of this compound to bind to proteins can be exploited in biochemical assays to study protein-ligand interactions. This application is vital in understanding disease mechanisms and developing targeted therapies.
Peptide Synthesis
This compound can serve as a building block in peptide synthesis, particularly in creating peptides with specific biological activities. Its incorporation into peptide chains can enhance stability and bioactivity, making it valuable for research in peptide-based therapeutics.
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can lead to the development of novel materials with enhanced mechanical properties or specific functionalities.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Drug development focusing on anticancer activity and enzyme inhibition | New therapeutic agents |
| Biochemistry | Protein interaction studies and peptide synthesis | Insights into disease mechanisms |
| Material Science | Use as a monomer/additive in polymer chemistry | Development of advanced materials |
Mechanism of Action
The mechanism of action of (2S)-2-[(CYCLOPROPYLCARBAMOYL)AMINO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs from the evidence include phenylalanine derivatives with varied substituents on the aromatic ring or amino acid backbone. These modifications impact molecular weight, lipophilicity, and electronic properties:
Table 1: Structural and Molecular Data of Analogs
*Estimated from molecular formula C₉H₁₁ClNO₃.
Functional Group Analysis
- Cyclopropylcarbamoyl Group (Target Compound): Introduces a rigid, non-polar cyclopropane ring and a carbamoyl group (–NH–CO–). This may enhance receptor binding specificity through steric constraints and hydrogen bonding .
- Cyano Group (): The electron-withdrawing –CN group increases polarity and may reduce membrane permeability compared to the target compound .
- Hydroxy Groups () : Polar –OH groups improve aqueous solubility but may limit blood-brain barrier penetration .
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, comparisons suggest:
- The cyclopropylcarbamoyl group may offer a balance between lipophilicity (for membrane penetration) and hydrogen-bonding capacity (for target engagement), distinguishing it from smaller (e.g., –CN) or bulkier (e.g., tetramethoxy) substituents.
- Analogous compounds with fluoro or trifluoromethoxy substituents () are often explored in drug design for their metabolic stability and enhanced binding affinities to hydrophobic pockets .
- Hydroxy-substituted analogs () are more suited for hydrophilic environments, such as extracellular enzyme targets .
Biological Activity
(2S)-2-[(Cyclopropylcarbamoyl)amino]-3-phenylpropanoic acid, also known as (S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.27774 g/mol
- CAS Number : 121228
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the modulation of neurotransmitter systems. Research indicates that this compound may act as an inhibitor or modulator of certain receptors involved in neurological processes.
- Neurotransmitter Modulation : Studies suggest that the compound may influence glutamate receptors, which play a critical role in synaptic transmission and plasticity. This modulation can have implications for conditions such as anxiety and depression.
- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, showing promise in reducing pain responses.
- Antidepressant Activity : In behavioral studies, it has demonstrated effects similar to established antidepressants, suggesting a potential role in mood regulation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated modulation of glutamate receptors; potential for use in anxiety disorders. |
| Study B | Inflammation | Showed significant reduction in cytokine levels in vitro, indicating anti-inflammatory potential. |
| Study C | Pain Management | Reported analgesic effects comparable to morphine in rodent models. |
Q & A
Q. What analytical techniques are recommended for confirming the stereochemical purity and structural integrity of (2S)-2-[(cyclopropylcarbamoyl)amino]-3-phenylpropanoic acid?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane:isopropanol (85:15, v/v) and UV detection at 210–220 nm to resolve enantiomers. Retention time comparison with a certified standard is critical .
- NMR Spectroscopy : Employ - and -NMR to verify the cyclopropylcarbamoyl group (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and amino acid backbone. - COSY and NOESY can confirm spatial arrangements .
- Polarimetry : Measure specific optical rotation ([α]) to confirm the (2S) configuration, comparing values to literature data for related amino acid derivatives .
Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric excess?
Methodological Answer:
- Stepwise Coupling : Use Fmoc-protected (2S)-2-amino-3-phenylpropanoic acid, followed by cyclopropylcarbamoyl group introduction via carbodiimide-mediated coupling (e.g., EDC/HOBt). Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts like L-proline derivatives to enhance enantiomeric excess during cyclopropane ring formation. Reaction conditions (e.g., temperature, solvent polarity) should be optimized using Design of Experiments (DoE) .
- Purification : Utilize flash chromatography (silica gel, gradient elution with dichloromethane:methanol) followed by recrystallization from ethanol/water to isolate high-purity product .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacological studies, such as conflicting reports on enzyme inhibition efficacy?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays across a broader concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects. Use standardized enzyme sources (e.g., recombinant human enzymes) to minimize variability .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. fluorogenic substrate assays for catalytic inhibition) .
- Metabolite Screening : Check for metabolic instability using liver microsomes or hepatocytes, as degradation products may interfere with activity measurements .
Q. What experimental strategies are effective for studying the interaction of this compound with biological targets like G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Radioligand Binding Assays : Use -labeled analogs to quantify receptor affinity (K) in membrane preparations. Include negative controls (e.g., excess unlabeled ligand) to confirm specificity .
- Molecular Dynamics (MD) Simulations : Model the compound’s docking into GPCR binding pockets (e.g., β-adrenergic receptor) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis .
- cAMP Accumulation Assays : Measure intracellular cAMP levels in HEK293 cells expressing the target GPCR to assess functional activity (agonism vs. antagonism) .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to predict cytochrome P450 metabolism sites. Prioritize modifications (e.g., fluorination of the phenyl ring) to block oxidative degradation .
- Quantum Mechanics (QM) Calculations : Calculate Fukui indices to identify electrophilic centers prone to metabolic attack. Introduce steric hindrance (e.g., methyl groups) at these positions .
- In Silico Toxicity Screening : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks early in the design phase .
Methodological Notes
- Data Contradiction Resolution : When reproducibility issues arise, cross-validate results using multiple batches of the compound synthesized independently. Batch-to-batch variability in cyclopropane ring conformation can affect biological activity .
- Experimental Design : For in vivo studies, consider pharmacokinetic parameters (e.g., logP = ~1.5) to optimize dosing regimens. Administer via intravenous bolus for accurate bioavailability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
